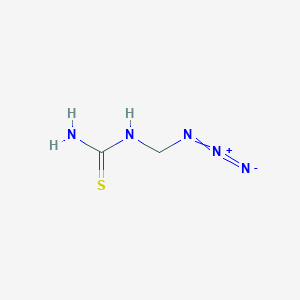![molecular formula C25H22NOP B12558859 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine CAS No. 146583-33-7](/img/structure/B12558859.png)
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine is an organophosphorus compound that features a pyridine ring substituted with a diphenylphosphanyl group and a methoxymethyl group. This compound is known for its utility as a ligand in various catalytic processes, particularly in transition metal catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine typically involves the reaction of 2-lithiopyridine with chlorodiphenylphosphine . This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the reactivity and ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Coordination: It acts as a ligand, coordinating to transition metals in catalytic cycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted pyridine derivatives.
Coordination: Metal-ligand complexes.
Wissenschaftliche Forschungsanwendungen
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: It is used in homogeneous catalysis, particularly in carbonylation reactions and cross-coupling reactions.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and polymers through catalytic processes.
Wirkmechanismus
The mechanism of action of 2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine primarily involves its role as a ligand in catalytic cycles. The compound coordinates to transition metals through its phosphine and pyridine groups, stabilizing the metal center and facilitating various catalytic transformations. The molecular targets include transition metal complexes, and the pathways involved are typically those of oxidative addition, transmetalation, and reductive elimination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl-2-pyridylphosphine: Similar structure but lacks the methoxymethyl group.
Triphenylphosphine: Lacks the pyridine ring and methoxymethyl group.
2-Phenylpyridine: Lacks the phosphine group.
Uniqueness
2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine is unique due to its combination of a phosphine group, a pyridine ring, and a methoxymethyl group. This unique structure allows it to act as a versatile ligand, capable of stabilizing metal centers and facilitating a wide range of catalytic reactions .
Eigenschaften
CAS-Nummer |
146583-33-7 |
|---|---|
Molekularformel |
C25H22NOP |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
diphenyl-[2-(pyridin-2-ylmethoxymethyl)phenyl]phosphane |
InChI |
InChI=1S/C25H22NOP/c1-3-13-23(14-4-1)28(24-15-5-2-6-16-24)25-17-8-7-11-21(25)19-27-20-22-12-9-10-18-26-22/h1-18H,19-20H2 |
InChI-Schlüssel |
HHWDNVVVYJCXBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3COCC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)
![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
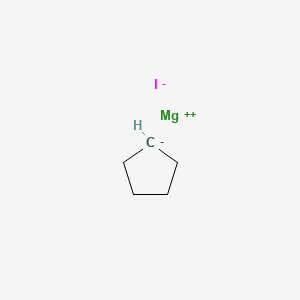
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)
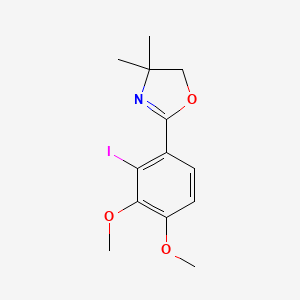
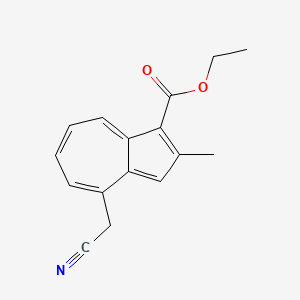
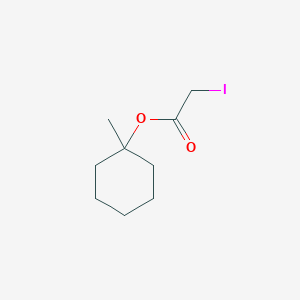
![N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12558816.png)
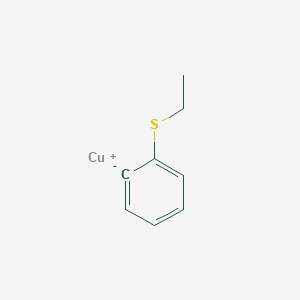
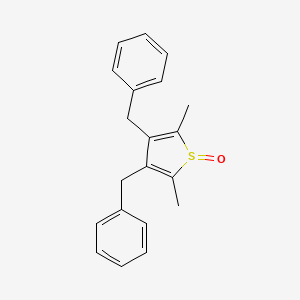


![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)
